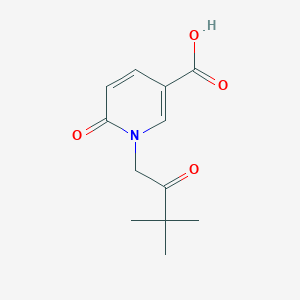
1-(3,3-Dimethyl-2-oxobutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
描述
1-(3,3-Dimethyl-2-oxobutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3,3-Dimethyl-2-oxobutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound can be represented by the following chemical structure:
This structure features a dihydropyridine core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate enzyme activity or receptor signaling pathways involved in cellular processes. Specific studies have highlighted its potential to inhibit certain enzymes linked to cancer cell proliferation and microbial infections.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various human tumor cell lines. For instance, a study evaluating a series of pyridine derivatives found that certain analogs demonstrated cytotoxicity comparable to established chemotherapeutics like doxorubicin against colon cancer cell lines .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Comparison |
|---|---|---|---|
| Compound 24 | HT29 (Colon) | 0.4 | 2.5x more active than doxorubicin |
| Compound 15 | MCF7 (Breast) | 5.0 | Moderate activity |
| Compound 23 | A549 (Lung) | 8.0 | Low activity |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported that related dihydropyridine derivatives exhibit broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria . The highest activity was noted against Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 24 | S. aureus | 32 μg/mL |
| Compound 20 | E. coli | 16 μg/mL |
| Compound 15 | Pseudomonas aeruginosa | 64 μg/mL |
Case Studies
Several case studies have explored the biological activities of compounds structurally related to this compound:
- Cytotoxicity Study : A series of synthesized dihydropyridine derivatives were tested for cytotoxicity against human cancer cell lines. The study concluded that modifications on the dihydropyridine scaffold significantly influenced the anticancer activity .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of various dihydropyridine derivatives, revealing that some compounds exhibited activity comparable to standard antibiotics .
属性
IUPAC Name |
1-(3,3-dimethyl-2-oxobutyl)-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)9(14)7-13-6-8(11(16)17)4-5-10(13)15/h4-6H,7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDBQTFGXWSVRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C=C(C=CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















